![molecular formula C17H22ClN3O B5568952 8-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol CAS No. 6158-56-1](/img/structure/B5568952.png)
8-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol
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Description
8-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol, also known as quinacrine, is a synthetic compound that has been used for various purposes in scientific research. It is a member of the quinoline family and has a broad range of biological activities.
Scientific Research Applications
Synthesis and Characterization
The process of synthesizing quinoline derivatives, including those similar to 8-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol, involves condensation reactions that are characterized by various analytical techniques. For example, Patel and Vohra (2006) synthesized a related compound by condensing 5-chloromethyl-8-quinolinol with 4-methyl piperazine, indicating the versatility of quinoline compounds in chemical synthesis and characterization (Patel & Vohra, 2006).
Biological Activities
Quinoline derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and corrosion inhibitory properties:
Antimicrobial Activity : Quinoline compounds, through their diverse structural modifications, have shown significant antimicrobial activity against various strains of bacteria and fungi. For instance, Patel et al. (2007) prepared derivatives showing antibacterial activity against gram-positive and gram-negative bacteria, highlighting the potential of quinoline derivatives in antimicrobial research (Patel, Patel, & Chauhan, 2007).
Corrosion Inhibition : Quinoline-based compounds have been investigated for their corrosion inhibitory action on different metals in various environments. El Faydy et al. (2020) demonstrated that quinoline-based piperazine compounds significantly improved the anti-corrosion properties of C35E steel in HCl electrolyte, suggesting their potential application in protecting metals against corrosion (El Faydy et al., 2020).
properties
IUPAC Name |
8-chloro-3-[(4-ethylpiperazin-1-yl)methyl]-2-methyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O/c1-3-20-7-9-21(10-8-20)11-14-12(2)19-16-13(17(14)22)5-4-6-15(16)18/h4-6H,3,7-11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVCYGATZAOONT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(NC3=C(C2=O)C=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350182 |
Source
|
Record name | ST053685 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6158-56-1 |
Source
|
Record name | ST053685 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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